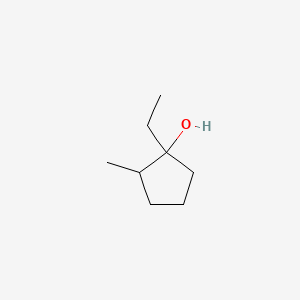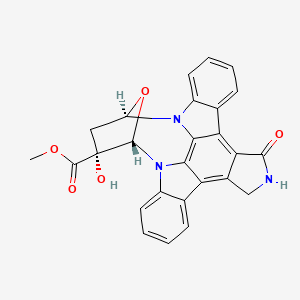
1-Ethyl-2-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclopentane derivative, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring, along with a hydroxyl group (-OH) at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclopentanone with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH).
Step 2: Reduction of the resulting ketone using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4.
Substitution: SOCl2, PBr3, pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Ethyl-2-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparación Con Compuestos Similares
1-Methylcyclopentanol: Similar structure but lacks the ethyl group.
2-Methylcyclopentanol: Similar structure but the methyl group is at a different position.
Cyclopentanol: Lacks both the ethyl and methyl groups.
Uniqueness: 1-Ethyl-2-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness may confer distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
1-ethyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)6-4-5-7(8)2/h7,9H,3-6H2,1-2H3 |
Clave InChI |
HAZILTOOGSCQHL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)


![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)


![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)





